molecular formula C13H27NO B8516738 1-Butyl-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 59529-58-7

1-Butyl-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No. B8516738
Key on ui cas rn: 59529-58-7
M. Wt: 213.36 g/mol
InChI Key: IBILBNNGLVCIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974127

Procedure details

Into a 400-milliliter Hastalloy pressure tube are placed 62.8 grams of 2, 2, 6, 6-tetramethyl-4-hydroxypiperidine and 35.6 grams of 1-bromobutane. The tube and contents are cooled to -78°C., evacuated and filled with nitrogen. The tube is sealed, shaken and warmed to 100°C. for 1 hour, 120°C. for 1 hour and 150°C. for 30 hours. The tube is cooled and the solid charge is removed and placed in a Sohlet extraction apparatus. The material is extracted for 8 hours with diethyl ether. The resulting ether solution is treated with activated charcoal, filtered and concentrated under vacuum. The residue is distilled at 120°-125°C. at 1 torr to give 26 grams of 1-(1-butyl)-2, 2, 6, 6-tetramethyl-4-hydroxypiperidine, a white solid melting at 29°-33°C.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.Br[CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:13]([N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1])[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
62.8 g
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Step Two
Name
Quantity
35.6 g
Type
reactant
Smiles
BrCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 400-milliliter Hastalloy pressure tube are placed
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
CUSTOM
Type
CUSTOM
Details
The tube is sealed
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 100°C. for 1 hour, 120°C. for 1 hour and 150°C. for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
The tube is cooled
ADDITION
Type
ADDITION
Details
the solid charge
CUSTOM
Type
CUSTOM
Details
is removed
EXTRACTION
Type
EXTRACTION
Details
placed in a Sohlet extraction apparatus
EXTRACTION
Type
EXTRACTION
Details
The material is extracted for 8 hours with diethyl ether
Duration
8 h
ADDITION
Type
ADDITION
Details
The resulting ether solution is treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 120°-125°C. at 1 torr

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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